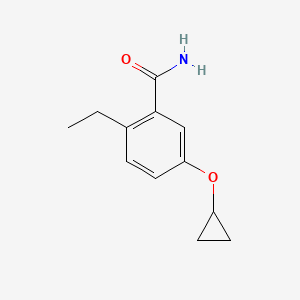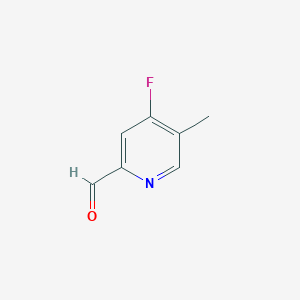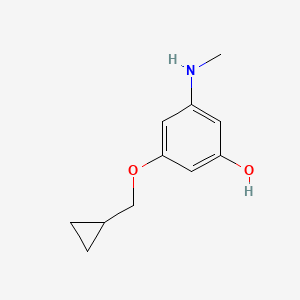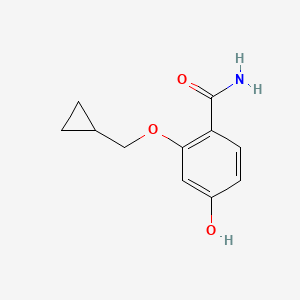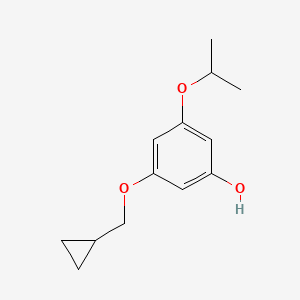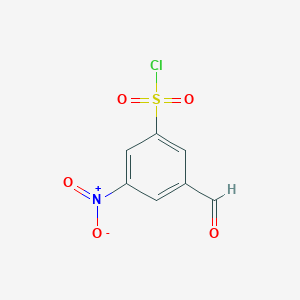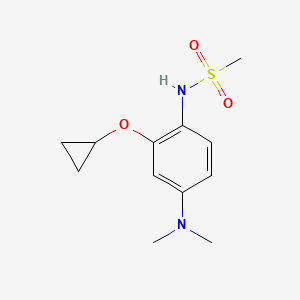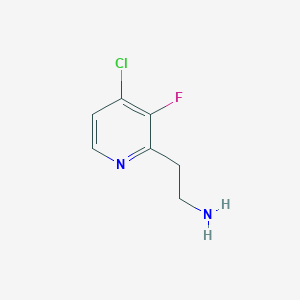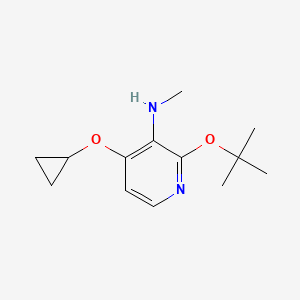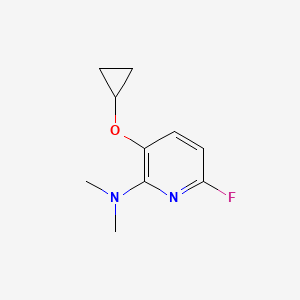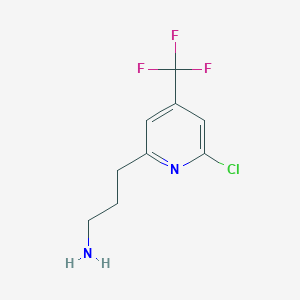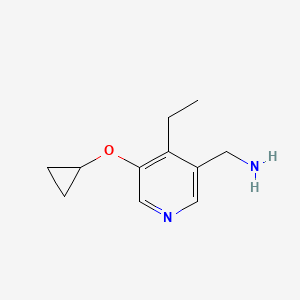
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl acetate, followed by the elimination of water to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: 5-chloro-4-pyridone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-chloro-4-hydroxypyridin-3-YL)acetate: Differing in the position of the hydroxyl group on the pyridine ring.
Mthis compound: Differing in the alkyl group attached to the ester moiety.
Ethyl (5-bromo-4-hydroxypyridin-2-YL)acetate: Differing in the halogen atom substituted on the pyridine ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the variations in their substituents.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-8(12)7(10)5-11-6/h3,5H,2,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
NDEAGSOTFPBQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=O)C(=CN1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


